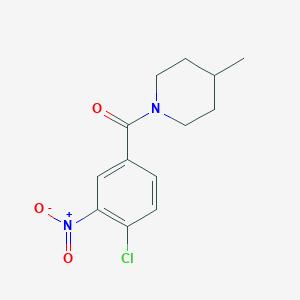

(4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone is an organic compound with the molecular formula C13H15ClN2O3 It is characterized by the presence of a chloro-nitrophenyl group and a methylpiperidinyl group attached to a methanone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:

Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group, forming 4-chloro-3-nitrophenyl.

Acylation: The nitrated compound is then subjected to acylation with 4-methylpiperidine in the presence of a suitable acylating agent, such as acetyl chloride, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized under strong oxidative conditions to introduce additional functional groups or to break down the molecule.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: Formation of (4-amino-3-chlorophenyl)(4-methylpiperidin-1-yl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products with additional functional groups or cleavage products.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of (4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone is in the development of pharmaceuticals. Its structure suggests potential activity against various biological targets, making it a candidate for drug design.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine compounds can exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine ring can enhance activity against serotonin reuptake inhibitors, suggesting that this compound could be explored for similar effects in future studies.

Chemical Synthesis

This compound is also utilized as an intermediate in organic synthesis. Its chlorinated phenyl group can participate in various reactions, such as nucleophilic substitutions and coupling reactions, which are essential in synthesizing more complex molecules.

Table: Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |

| Coupling Reactions | Forms biaryl compounds through coupling |

| Reduction Reactions | Can be reduced to yield amines |

Material Science

In material science, this compound can be used to create polymers or as a building block for advanced materials due to its functional groups that allow for further chemical modifications.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified under GHS as causing skin irritation and serious eye irritation, indicating that appropriate safety measures should be taken during handling and experimentation.

Mecanismo De Acción

The mechanism of action of (4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinyl group may enhance binding affinity to biological targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

(4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a piperidinyl group.

(4-Chloro-3-nitrophenyl)(4-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group on the piperidine ring.

Uniqueness: (4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of the methylpiperidinyl group, which can influence its pharmacokinetic properties and binding interactions. This structural feature may enhance its potential as a therapeutic agent or as a building block in material science.

Actividad Biológica

(4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone, a compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.72 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15ClN2O3

- Molecular Weight : 282.72 g/mol

- CAS Number : 899953-54-9

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the context of cancer treatment. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings from various research efforts:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis via caspase activation | |

| MDA-MB-231 | 20.0 | Microtubule destabilization | |

| HCT116 | 45.0 | Inhibition of cell proliferation |

Detailed Findings

- Apoptosis Induction : In a study involving MCF-7 breast cancer cells, flow cytometry analysis indicated that the compound significantly accelerated apoptosis in a dose-dependent manner, with an IC50 value of approximately 25.72 µM . This suggests that the compound may activate apoptotic pathways, potentially through caspase activation.

- Microtubule Destabilization : Another study focused on MDA-MB-231 cells demonstrated that at a concentration of 20 µM, the compound inhibited microtubule assembly by 40.76% to 52.03%, indicating its role as a microtubule-destabilizing agent . This mechanism is crucial for disrupting cancer cell mitosis.

- Cell Proliferation Inhibition : In HCT116 human colon cancer cells, the compound exhibited significant antiproliferative activity, reinforcing its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The induction of apoptosis is largely mediated through the activation of caspases, which are critical enzymes in the apoptotic pathway.

- Microtubule Disruption : By destabilizing microtubules, the compound interferes with normal cell division processes, leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Tumor Growth Suppression : In vivo studies demonstrated that administration of this compound led to significant suppression of tumor growth in mice models suffering from induced tumors . This highlights its potential applicability in clinical oncology.

- Comparative Studies with Other Compounds : Comparative evaluations with established anticancer agents indicated that this compound showed comparable or superior efficacy against certain cancer cell lines .

Propiedades

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c1-9-4-6-15(7-5-9)13(17)10-2-3-11(14)12(8-10)16(18)19/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBHEBDGLZYWIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.